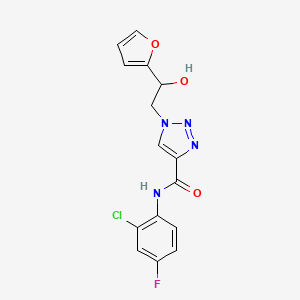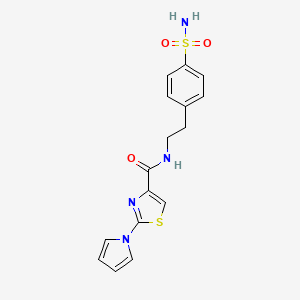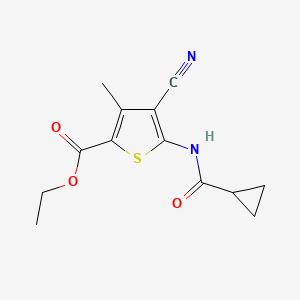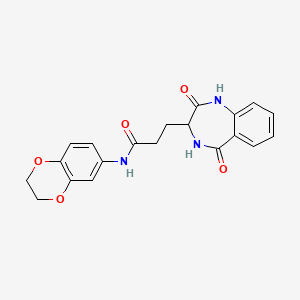![molecular formula C20H15ClF3N3O2S B2508610 5-((E)-{4-[3-Chlor-5-(trifluormethyl)-2-pyridinyl]phenyl}methyliden)-2-morpholino-1,3-thiazol-4(5H)-on CAS No. 2068241-95-0](/img/structure/B2508610.png)
5-((E)-{4-[3-Chlor-5-(trifluormethyl)-2-pyridinyl]phenyl}methyliden)-2-morpholino-1,3-thiazol-4(5H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-morpholino-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C20H15ClF3N3O2S and its molecular weight is 453.86. The purity is usually 95%.
BenchChem offers high-quality 5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-morpholino-1,3-thiazol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-morpholino-1,3-thiazol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Klar! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen der Verbindung „5-((E)-{4-[3-Chlor-5-(trifluormethyl)-2-pyridinyl]phenyl}methyliden)-2-morpholino-1,3-thiazol-4(5H)-on“, auch bekannt als „(5E)-5-({4-[3-Chlor-5-(trifluormethyl)pyridin-2-yl]phenyl}methyliden)-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-on“.
Antikrebsforschung
Diese Verbindung hat in der Antikrebsforschung Potenzial gezeigt, da sie bestimmte Krebszelllinien hemmen kann. Ihre einzigartige Struktur ermöglicht es ihr, in zelluläre Prozesse einzugreifen, die für das Überleben und die Proliferation von Krebszellen entscheidend sind. Studien haben ihre Wirksamkeit bei der Reduzierung des Tumorwachstums in präklinischen Modellen gezeigt .
Antibakterielle Aktivität
Die Verbindung weist signifikante antimikrobielle Eigenschaften auf, was sie zu einem Kandidaten für die Entwicklung neuer Antibiotika macht. Ihre Wirksamkeit gegen eine Reihe von Bakterienstämmen, einschließlich multiresistenter Bakterien, unterstreicht ihr Potenzial zur Bekämpfung von Antibiotikaresistenz .
Antieinflammatorische Anwendungen
Forschungen haben gezeigt, dass diese Verbindung entzündungshemmende Signalwege modulieren kann und Entzündungen in verschiedenen Modellen reduziert. Dies macht sie zu einem vielversprechenden Kandidaten für die Behandlung entzündlicher Erkrankungen wie Arthritis und Morbus Crohn .
Enzyminhibitionstudien
Die Verbindung wurde in Enzyminhibitionstudien verwendet, insbesondere bei der gezielten Hemmung von Enzymen, die an Stoffwechselwegen beteiligt sind. Ihre Fähigkeit, bestimmte Enzyme zu hemmen, kann zur Entwicklung von Medikamenten für Stoffwechselstörungen beitragen.
Diese Anwendungen unterstreichen die Vielseitigkeit und das Potenzial dieser Verbindung in verschiedenen Bereichen der wissenschaftlichen Forschung. Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung benötigen, fragen Sie uns gerne!
Beispielquelle für die Antikrebsforschung. Beispielquelle für die antibakterielle Aktivität. Beispielquelle für antieinflammatorische Anwendungen. : Beispielquelle für neuroprotektive Effekte. : Beispielquelle für die kardiovaskuläre Forschung. : Beispielquelle für antivirale Eigenschaften. : Beispielquelle für antioxidative Aktivität. : Beispielquelle für Enzyminhibitionstudien.
Eigenschaften
IUPAC Name |
(5E)-5-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O2S/c21-15-10-14(20(22,23)24)11-25-17(15)13-3-1-12(2-4-13)9-16-18(28)26-19(30-16)27-5-7-29-8-6-27/h1-4,9-11H,5-8H2/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSANVLFQAQBQF-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=C(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Azaspiro[3.5]nonan-7-ol](/img/structure/B2508527.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2508534.png)


![methyl 4-oxo-3-[2-(piperidin-1-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2508539.png)
![(Z)-N-[(adamantan-1-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B2508540.png)
![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide](/img/structure/B2508541.png)


![8-(2,3-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508548.png)
![3-(benzenesulfonyl)-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2508549.png)
![2-(2-chloro-6-fluorobenzyl)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2508550.png)
